ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate
CAS No.: 870243-07-5
VCID: VC11610999
Molecular Formula: C10H8ClNO3
Molecular Weight: 225.63 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate - 870243-07-5](/images/no_structure.jpg)
Description |
Structural InformationChemical Formula: Chemical Identifiers
Synthesis PathwaysWhile specific synthetic routes for ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate are not widely documented, general methods for similar compounds involve:
These steps often require controlled reaction conditions, such as specific solvents, catalysts, and temperatures. Pharmaceutical PotentialThe presence of a heterocyclic core suggests that ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate could serve as a precursor in drug design. Heterocyclic compounds are widely studied for their biological activities, including:
Synthetic IntermediatesThis compound may act as an intermediate in organic synthesis due to its reactive ester group and halogen functionality, which facilitate further functionalization. |
---|---|
CAS No. | 870243-07-5 |
Product Name | ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate |
Molecular Formula | C10H8ClNO3 |
Molecular Weight | 225.63 g/mol |
IUPAC Name | ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate |
Standard InChI | InChI=1S/C10H8ClNO3/c1-2-14-10(13)8-3-6-7(11)4-12-5-9(6)15-8/h3-5H,2H2,1H3 |
Standard InChIKey | AWTBVNLGTIJRKZ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CC2=C(C=NC=C2O1)Cl |
Purity | 95 |
PubChem Compound | 58622544 |
Last Modified | Aug 25 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume